molecular formula C8H4F6O B2567937 1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene CAS No. 80258-34-0

1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene

Cat. No. B2567937
CAS RN: 80258-34-0
M. Wt: 230.109
InChI Key: ARGPEMOBEZXYNR-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene (TFMB) is an organic compound that is widely used in the scientific research community. It is a compound composed of a trifluoromethoxy group and a trifluoromethyl group attached to a benzene ring. TFMB is a versatile compound with a variety of applications in the laboratory, including synthesis, research applications, and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Reactivity

  • Benzylation of Alcohols

    The compound 2-Benzyloxy-1-methylpyridinium triflate, a stable organic salt, has been used to convert alcohols into benzyl ethers upon warming, showing efficacy in a range of alcohols (Poon & Dudley, 2006).

  • Preparation of Benzyl Ethers and Esters

    A similar compound, 2-Benzyloxy-1-methylpyridinium triflate, is emerging as a new reagent for the synthesis of benzyl ethers and esters, showing its versatility in organic synthesis (López & Dudley, 2008).

Catalysis and Chemical Reactions

  • Trifluoromethylation of Aromatic Compounds

    Methyltrioxorhenium has been used as a catalyst for the direct electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, indicating a significant application in modifying aromatic structures (Mejía & Togni, 2012).

  • Electrochemistry of Organic Redox Systems

    Hexakis(4-(N-butylpyridylium))benzene triflate, a related compound, shows unique electrochemical properties, indicating potential applications in redox chemistry and material science (Han, Vaid, & Rheingold, 2008).

Material Science and Polymerization

  • Covalent Organic Frameworks (COFs)

    The synthesis of COFs using compounds like 1,3,5-triformylbenzene, which could be structurally related to 1-(trifluoromethoxy)-2-(trifluoromethyl)benzene, demonstrates their importance in creating porous materials with high chemical and thermal stability (Uribe-Romo et al., 2011).

  • Electropolymerization and Electrochromism

    Electropolymerization of benzene in an ionic liquid has been studied, showcasing the potential of aromatic compounds in developing conducting polymers with specific ion exchange characteristics (Schneider et al., 2005).

properties

IUPAC Name

1-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-7(10,11)5-3-1-2-4-6(5)15-8(12,13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGPEMOBEZXYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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